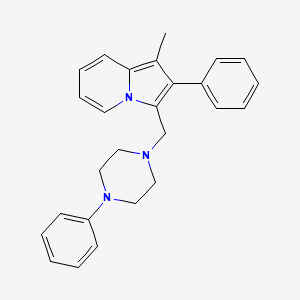
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- is a complex heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. This particular compound is characterized by the presence of a piperazine ring, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizines typically involves classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been the foundation for numerous new strategies, including transition metal-catalyzed reactions and oxidative coupling . For the specific synthesis of 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-indolizine, a common approach involves the reaction of aldehydes, secondary amines, and terminal alkynes under solvent-free conditions or in water, catalyzed by gold (Au) .
Industrial Production Methods
Industrial production of indolizines often leverages high-atom economical routes to maximize yield and minimize waste. The use of solvent-free conditions or environmentally benign solvents like water is preferred to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but different biological activities.
Pyrrole: Shares the nitrogen-containing ring but lacks the fused bicyclic system of indolizines.
Quinoline: Contains a nitrogen atom in the ring but has a different arrangement of atoms compared to indolizines.
Uniqueness
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- is unique due to its combination of the indolizine core with a piperazine ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various scientific applications .
Properties
CAS No. |
58892-69-6 |
|---|---|
Molecular Formula |
C26H27N3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-methyl-2-phenyl-3-[(4-phenylpiperazin-1-yl)methyl]indolizine |
InChI |
InChI=1S/C26H27N3/c1-21-24-14-8-9-15-29(24)25(26(21)22-10-4-2-5-11-22)20-27-16-18-28(19-17-27)23-12-6-3-7-13-23/h2-15H,16-20H2,1H3 |
InChI Key |
YGOVAIGGGXQNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


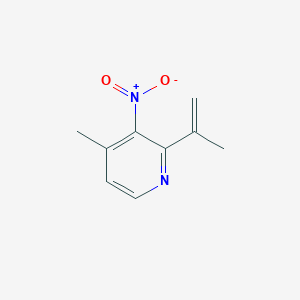
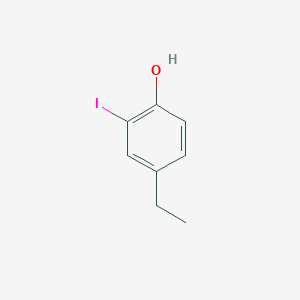
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
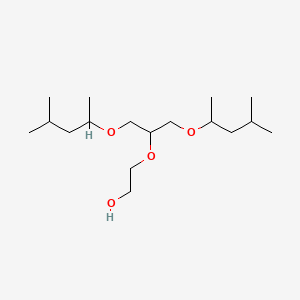

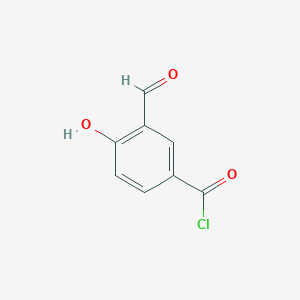

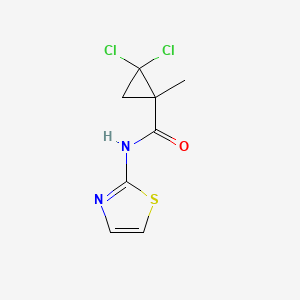
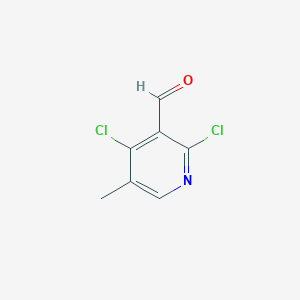
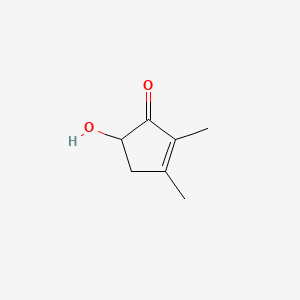
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
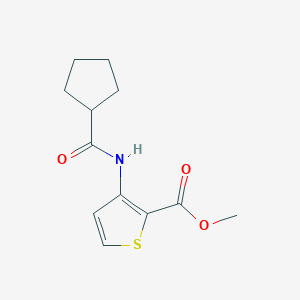
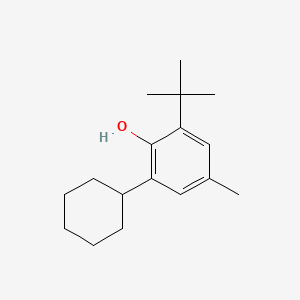
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
